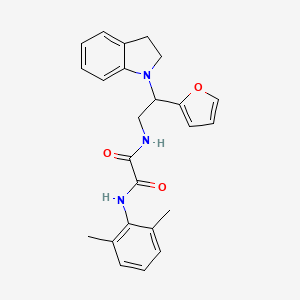

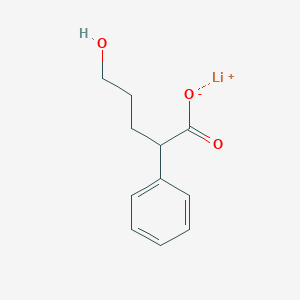

![molecular formula C24H19N3O B2532358 1-(2-methoxyphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901020-52-8](/img/structure/B2532358.png)

1-(2-methoxyphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Quinoline, also known as benzopyridine, is a well-known nitrogenous tertiary base . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . Quinoline is an essential segment of both natural and synthetic compounds .

Synthesis Analysis

There are many synthesis protocols reported in the literature for the construction of quinoline scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .

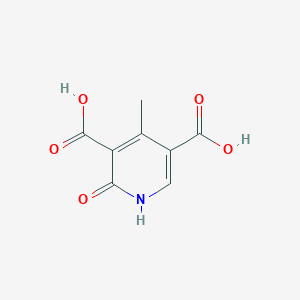

Molecular Structure Analysis

Quinoline displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .

Chemical Reactions Analysis

Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of quinoline .

Physical And Chemical Properties Analysis

Quinoline is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol .

科学的研究の応用

Supramolecular Aggregation

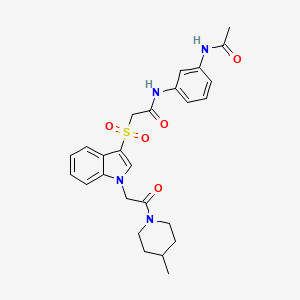

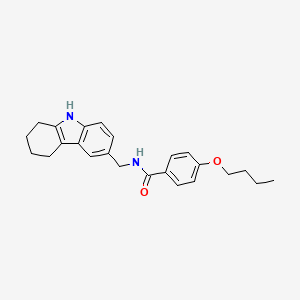

The effect of substitution on the dimensionality of supramolecular aggregation in dihydrobenzopyrazoloquinolines, including compounds structurally related to 1-(2-methoxyphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline, has been explored. These studies reveal how paired C-H...N hydrogen bonds, C-H...pi(arene) hydrogen bonds, and a combination of C-H...N, C-H...O, and C-H...pi(arene) hydrogen bonds can link molecules into cyclic dimers, sheets, and complex three-dimensional framework structures, respectively (Portilla et al., 2005).

Green Chemistry Synthesis

The L-proline-catalyzed synthesis of structurally complex heterocyclic ortho-quinones, closely related to the chemical structure of interest, highlights an environmentally friendly protocol. This method proceeds with high atom economy, leading to the generation of two rings, two C-C bonds, one C-N bond, and two CN bonds in a single operation, emphasizing the environmental benefits of short reaction times, excellent yield, easy work-up, and absence of extraction and chromatographic purification steps (Rajesh et al., 2011).

Microwave-Assisted Synthesis

Microwave irradiation has been applied to enhance the reaction rate and improve yields in the synthesis of pyrazolo[3,4-b]quinolines, featuring methoxyphenyl groups similar to this compound. This approach significantly speeds up the reaction process compared to conventional methods (Mogilaiah et al., 2003).

Biological Activity

Research into the biological activity of pyrazolo[3,4-b]quinoline derivatives, including hydrazone derivatives and compounds exhibiting antimicrobial and antiviral activity, indicates the potential value of new derivatives within these chemical classes. These studies underscore the importance of exploring the biological activities of such compounds, which could lead to the discovery of valuable pharmaceutical agents (Kumara et al., 2016).

作用機序

Target of Action

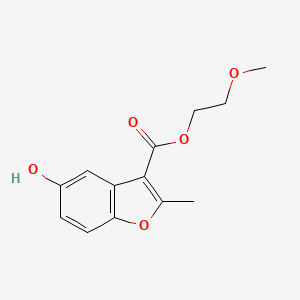

Quinoline-based compounds, which this molecule is a derivative of, have been known to exhibit a wide range of pharmacological activities . For instance, some quinoline derivatives have shown efficacy against class II c-Met inhibition .

Mode of Action

It’s worth noting that quinoline-based compounds often interact with their targets through a variety of mechanisms, including inhibition, activation, or modulation .

Biochemical Pathways

Quinoline-based compounds have been known to affect a variety of biochemical pathways, depending on their specific targets .

Result of Action

Quinoline-based compounds have been known to exhibit a wide range of biological activities, including antimicrobial, antimalarial, and anticancer activities .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-(2-methoxyphenyl)-8-methyl-3-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O/c1-16-12-13-20-18(14-16)24-19(15-25-20)23(17-8-4-3-5-9-17)26-27(24)21-10-6-7-11-22(21)28-2/h3-15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFYWWWAOJWEFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=CC=C4OC)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

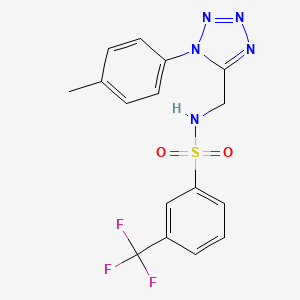

![3-fluoro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2532286.png)

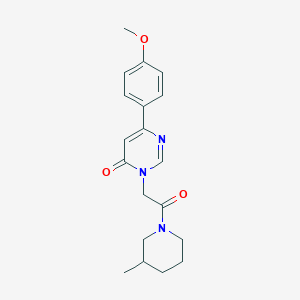

![1-Benzoyl-3-(3-chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2532287.png)

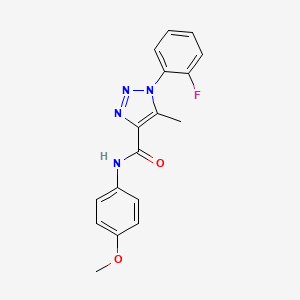

![1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-[3-[[3-(trifluoromethyl)phenyl]methoxy]thiophen-2-yl]urea](/img/structure/B2532291.png)

![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2,4-diethoxyphenyl)acrylonitrile](/img/structure/B2532295.png)